![molecular formula C14H10F2N2O2S2 B2698657 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-26-6](/img/structure/B2698657.png)

7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

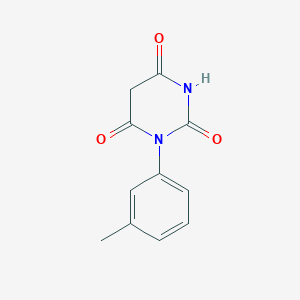

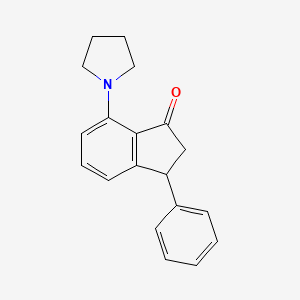

The compound “7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-Benzothiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Synthesis Analysis

The synthesis of this compound involves the introduction of a fluorine atom at the 7-position of the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . This modification was made to increase the inhibitory activity of the compound .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-Benzothiadiazine 1,1-dioxide ring with a fluorine atom at the 7-position and a (4-fluorobenzyl)thio group at the 3-position .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has explored the synthesis and anticonvulsant activity of benzothiazine derivatives, including compounds similar to "7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide". These studies have identified compounds with significant anticonvulsant properties, contributing to the development of potential therapeutic agents for epilepsy and related disorders (Li-Qiu Zhang et al., 2010).

Pharmacological Relevance

The synthesis process of benzothiazine 1,1-dioxides has been optimized to produce pharmacologically relevant derivatives. These compounds exhibit biological, medicinal, and industrial applications, highlighting their versatility and potential for further exploration in various scientific fields (Veronika Fülöpová et al., 2015).

Phosphodiesterase Inhibitors

Benzyl derivatives of benzothiadiazine dioxides have been identified as the first heterocyclic family of compounds with phosphodiesterase 7 inhibitory properties. This discovery opens new avenues for the treatment of T-cell-dependent disorders, showcasing the therapeutic potential of benzothiadiazine derivatives in immunological and inflammatory conditions (A. Martínez et al., 2000).

Cognitive Enhancers

The search for cognitive enhancers has led to the synthesis of benzothiadiazine 1,1-dioxides as positive allosteric modulators of the AMPA receptors. Compounds with fluorinated alkyl chains have demonstrated strong activity on AMPA receptors and marked cognitive-enhancing effects in vivo, indicating their potential as treatments for cognitive disorders (P. Francotte et al., 2010).

Antimicrobial Agents

The design and synthesis of benzothiazole acylhydrazones have shown promising results as anticancer agents, demonstrating the utility of benzothiazine derivatives in developing new therapeutic agents for cancer treatment. These compounds have been evaluated for their cytotoxicity and apoptotic activity, revealing their potential in anticancer research (Derya Osmaniye et al., 2018).

Wirkmechanismus

Target of Action

Compounds in the 1,2,4-benzothiadiazine 1,1-dioxide class are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

These compounds open ATP-sensitive potassium channels, which can inhibit insulin release . This activity is likely due to the interaction of these compounds with the ATP-sensitive potassium channels on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

Biochemical Pathways

The opening of ATP-sensitive potassium channels can lead to hyperpolarization of the cell membrane, reducing the cell’s electrical excitability. This can affect various biochemical pathways, particularly those involved in insulin release and cardiovascular function .

Pharmacokinetics

The ADME properties of these compounds can vary widely depending on their specific structures. Many of these compounds are known to have good bioavailability .

Result of Action

The opening of ATP-sensitive potassium channels and the subsequent inhibition of insulin release can have various molecular and cellular effects, including the regulation of blood glucose levels and blood pressure .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, between the compound and the active sites of enzymes or proteins .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-fluoro-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Eigenschaften

IUPAC Name |

7-fluoro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCKKELAVVIYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)

![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2698592.png)

![5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B2698593.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2698596.png)